molecular formula C17H15N3O3 B11318594 2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11318594
M. Wt: 309.32 g/mol
InChI Key: ONWISIKCELBZQV-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of 5-phenyl-1,2,4-oxadiazole: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with 2-methylphenoxyacetic acid: The oxadiazole derivative is then coupled with 2-methylphenoxyacetic acid using coupling reagents such as carbodiimides (e.g., DCC) or other activating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Optimization of temperature and pressure: To ensure efficient reaction rates.

    Use of catalysts: To enhance reaction efficiency.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Agriculture: As a pesticide or herbicide.

    Materials Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamide
  • 2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propionamide

Uniqueness

2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C17H15N3O3/c1-12-7-5-6-10-14(12)22-11-15(21)18-17-19-16(23-20-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

ONWISIKCELBZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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